molecular formula C28H22F3N7O B564286 Nilotinib-d3 CAS No. 1215678-43-5

Nilotinib-d3

Número de catálogo B564286
Número CAS: 1215678-43-5
Peso molecular: 532.546
Clave InChI: HHZIURLSWUIHRB-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nilotinib-d3, also known as AMN107, is a tyrosine kinase inhibitor . It is chemically known as 4-Methyl-N-(3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide . It is used for the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome positive and for the treatment of CML that is resistant to therapy containing imatinib .


Synthesis Analysis

The synthesis of Nilotinib-d3 involves a process known as the Buchwald synthesis . This process has been successfully designed at an industrial level for the large-scale production of Nilotinib-d3 . The process utilizes chemical reaction modeling software, ChemCAD, and has been demonstrated to be economically viable .


Molecular Structure Analysis

Nilotinib-d3 fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, overriding resistance caused by mutations . It has been discovered that Nilotinib, an approved second-generation protein tyrosine kinase inhibitor, is a potent SMO antagonist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nilotinib-d3 are complex and involve multiple steps . The process requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields .


Physical And Chemical Properties Analysis

Nilotinib-d3 has a molecular weight of 529.5158 . Its chemical formula is C28H22F3N7O . It is a weak base with pKa1 of 3.0 and pKa2 around 6.2 . The solubility of Nilotinib-d3 decreases with increasing pH .

Aplicaciones Científicas De Investigación

1. Impact on Chronic Myeloid Leukemia

Nilotinib has shown substantial efficacy in treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib therapy. A study by Hughes et al. (2009) highlighted its effectiveness in patients with CML in chronic phase, with notable responses even in the presence of baseline BCR-ABL mutations (Hughes et al., 2009).

2. Application in Metastatic Colorectal Cancer

Jeitany et al. (2018) discovered that nilotinib, primarily used for chronic myeloid leukemia, could inhibit human colorectal cancer cell invasion and reduce metastatic potential in colorectal cancer models. This opens potential avenues for its application in metastatic colorectal cancer treatment (Jeitany et al., 2018).

3. Enhancing Effects of Other Therapies

Nilotinib's role in combination therapies was explored by Airiau et al. (2013), who found that combining it with PI3K/mTOR pathway inhibitors could sensitize chronic myeloid leukemia stem cells, enhancing the therapeutic response (Airiau et al., 2013).

4. Exploration in Parkinson's Disease

Pagán et al. (2019) conducted a study on the pharmacokinetics and pharmacodynamics of nilotinib in Parkinson's disease patients, revealing its potential for altering dopamine metabolism and reducing inflammation, suggesting a new therapeutic avenue (Pagán et al., 2019).

5. Role in Gastrointestinal Stromal Tumors

Reichardt and Montemurro (2011) discussed nilotinib's potential effectiveness and safety in patients with gastrointestinal stromal tumors who have progressed on other treatments, indicating its potential in managing this disease (Reichardt & Montemurro, 2011).

Safety And Hazards

Nilotinib-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

Direcciones Futuras

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . Nilotinib-d3 has shown greater efficacy than imatinib in inducing deep molecular response (MR 4.5) for patients with CML . Future research will likely focus on improving the development of potent and specific small-molecule tyrosine kinase inhibitors (TK

Propiedades

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678665
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib-d3

CAS RN

1215678-43-5
Record name 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
B Llopis, P Robidou, N Tissot, B Pinna, P Gougis… - … of Pharmaceutical and …, 2021 - Elsevier
Kinase inhibitors (KIs) and antiandrogen drugs (AAs) are oral anticancer drugs with narrow therapeutic index that exhibit high inter- and intra-individual variability. We describe here a …
Number of citations: 18 www.sciencedirect.com
VN Hove, K Anderson, ER Hayden… - Molecular …, 2022 - ASPET
… Precursor molecular ions and product ions were recorded for confirmation and detection of nilotinib (530.162→289.025), using [ 2 H 3 ]-nilotinib (nilotinib-d3) as an internal standard (…
Number of citations: 1 molpharm.aspetjournals.org
T Sumimoto, R Nakahara, Y Suzuki… - Therapeutic Drug …, 2022 - ingentaconnect.com
Background: Breakpoint cluster region-Abelson (BCR-ABL) tyrosine kinase inhibitors (TKIs) demonstrate improved therapeutic efficacy in chronic myeloid leukemia (CML). However, …
Number of citations: 2 www.ingentaconnect.com
VN Hove, K Anderson, ER Hayden, KZ Pasquariello… - researchgate.net
… Precursor molecular ions and product ions were recorded for confirmation and detection of nilotinib (530.162→289.025), using [2H3]-nilotinib (nilotinib-d3) as an internal standard (…
Number of citations: 0 www.researchgate.net
F Chen, W Chen, Z Wang, Y Peng, B Wang… - Journal of Mass …, 2023 - Elsevier
Introduction Tyrosine kinase inhibitors (TKIs) are widely used in tumor treatment. The detection of these medicines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) …
Number of citations: 1 www.sciencedirect.com
F Chen, W Chen, J Jiang, Z Wang, Y Peng… - Available at SSRN … - papers.ssrn.com
Tyrosine kinase inhibitors are widely used in tumor treatment. The detection of these drugs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can avoid the interference …
Number of citations: 0 papers.ssrn.com
J Maier - 2021 - dspace.cuni.cz
… Jako vnitřní standardy (dále IS) se použily deuteriem značené analyty imatinib-d8, nilotinib-d3. Příprava … Pro interní kalibraci byly použity vnitřní standardy imatinib-d8 a nilotinib-d3. …
Number of citations: 0 dspace.cuni.cz

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.